Cas no 2138080-18-7 ((2-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)

(2-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine 化学的及び物理的性質
名前と識別子
-
- (2-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine
- [(2-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
- 2138080-18-7
- EN300-1179131
-
- インチ: 1S/C12H16F4N2/c1-17-6-7-18(9-12(14,15)16)8-10-4-2-3-5-11(10)13/h2-5,17H,6-9H2,1H3
- InChIKey: ROZYZXZONPNUGK-UHFFFAOYSA-N
- SMILES: FC(CN(CC1C=CC=CC=1F)CCNC)(F)F
計算された属性
- 精确分子量: 264.12496117g/mol
- 同位素质量: 264.12496117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 233
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 15.3Ų
(2-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179131-2.5g |
[(2-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138080-18-7 | 2.5g |
$1650.0 | 2023-05-26 | ||
Enamine | EN300-1179131-0.1g |
[(2-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138080-18-7 | 0.1g |
$741.0 | 2023-05-26 | ||
Enamine | EN300-1179131-10.0g |
[(2-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138080-18-7 | 10g |
$3622.0 | 2023-05-26 | ||
Enamine | EN300-1179131-1.0g |
[(2-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138080-18-7 | 1g |
$842.0 | 2023-05-26 | ||
Enamine | EN300-1179131-50mg |
[(2-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138080-18-7 | 50mg |
$647.0 | 2023-10-03 | ||
Enamine | EN300-1179131-2500mg |
[(2-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138080-18-7 | 2500mg |
$1509.0 | 2023-10-03 | ||
Enamine | EN300-1179131-0.25g |
[(2-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138080-18-7 | 0.25g |
$774.0 | 2023-05-26 | ||
Enamine | EN300-1179131-0.5g |
[(2-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138080-18-7 | 0.5g |
$809.0 | 2023-05-26 | ||
Enamine | EN300-1179131-1000mg |
[(2-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138080-18-7 | 1000mg |
$770.0 | 2023-10-03 | ||
Enamine | EN300-1179131-250mg |
[(2-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138080-18-7 | 250mg |
$708.0 | 2023-10-03 |
(2-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine 関連文献
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
(2-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amineに関する追加情報
Compound CAS No. 2138080-18-7: (2-Fluorophenyl)methyl 2-(methylamino)ethyl (2,2,2-trifluoroethyl)amine
The compound with CAS number 2138080-18-7, known as (2-fluorophenyl)methyl 2-(methylamino)ethyl (2,2,2-trifluoroethyl)amine, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylamino substituent, and a trifluoroethyl group. These structural features contribute to its distinct chemical properties and reactivity.
Recent studies have highlighted the importance of fluorinated compounds in drug design due to their ability to enhance pharmacokinetic properties such as bioavailability and stability. The presence of the fluorophenyl group in this compound suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Fluorinated aromatic compounds are known for their ability to modulate receptor interactions and improve drug efficacy.
The methylamino group in the molecule adds another layer of functionality by introducing basicity and potential sites for hydrogen bonding. This feature is crucial in drug design as it can influence the compound's solubility, absorption, and distribution within the body. Additionally, the trifluoroethyl group contributes to the molecule's lipophilicity, which is an essential property for drug candidates targeting membrane-bound receptors or enzymes.
From a synthetic perspective, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves nucleophilic substitution or coupling reactions to assemble the various functional groups. Researchers have explored various methodologies to optimize the synthesis of similar compounds, focusing on improving yield and purity while minimizing environmental impact.
In terms of applications, this compound may serve as an intermediate in the synthesis of more complex molecules or as a building block in combinatorial chemistry libraries. Its structure makes it a versatile candidate for exploring interactions with biological targets such as kinases or G-protein coupled receptors (GPCRs). Recent advancements in high-throughput screening techniques have enabled researchers to evaluate such compounds more efficiently for their biological activity.
The integration of multiple functional groups in this compound also makes it an interesting candidate for click chemistry applications. Click reactions, which are known for their high efficiency and selectivity, can be employed to further modify this molecule or incorporate it into larger molecular frameworks. This approach is particularly valuable in drug discovery where rapid iteration and optimization are critical.
Moreover, computational chemistry tools have played a pivotal role in understanding the properties of this compound at an atomic level. Techniques such as molecular docking and quantum mechanics calculations have provided insights into its binding affinities and electronic characteristics. These computational studies complement experimental work by guiding synthetic efforts and helping predict biological activity.
In conclusion, the compound with CAS number 2138080-18-7, namely (2-fluorophenyl)methyl 2-(methylamino)ethyl (2,2,2-trifluoroethyl)amine, represents a promising scaffold for chemical innovation. Its unique combination of functional groups positions it as a valuable asset in both academic research and industrial applications. As research continues to uncover new opportunities for fluorinated compounds, this molecule is likely to find its place in the development of next-generation therapeutics and materials.
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